4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a benzyl(methyl)sulfamoyl group and a cyanothiophenyl moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-23(14-15-5-3-2-4-6-15)28(25,26)18-9-7-16(8-10-18)19(24)22-20-17(13-21)11-12-27-20/h2-12H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQZKDOTPOPVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide can be compared with other similar compounds, such as:
- 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanophenyl)benzamide
- 4-[benzyl(methyl)sulfamoyl]-N-(3-thiophen-2-yl)benzamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The unique combination of the benzyl(methyl)sulfamoyl and cyanothiophenyl groups in 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide makes it distinct and valuable for specific research and industrial purposes .
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a synthetic organic compound notable for its complex molecular structure and potential therapeutic applications. Its unique features, including a benzamide backbone and a sulfamoyl group, position it as an interesting candidate for pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic effects, and relevant case studies.
Structural Characteristics
The molecular formula of 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is C20H17N3O3S2. The structure includes:
- Benzamide Backbone : Provides stability and hydrophobic interactions.
- Sulfamoyl Group : Imparts potential for enzyme inhibition and interaction with biological targets.
- Cyanothiophene Substituent : Enhances binding affinity to specific receptors or enzymes.
Research indicates that compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide exhibit significant biological activities, particularly in inhibiting various kinases. Notably, studies have shown that derivatives can inhibit JNK2 and JNK3 kinases, which are crucial in regulating apoptosis and inflammation. The IC50 values for these inhibitions range from 6.5 to 6.7 μM.
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, a related compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Anti-inflammatory Effects
The presence of the sulfamoyl group is associated with anti-inflammatory activity. Compounds in this class have been shown to reduce pro-inflammatory cytokine production in various models of inflammation, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural modifications can influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-4-benzothienyl)benzamide | Similar benzothiophene core | Kinase inhibition |
| 4-[methylsulfamoyl]benzoic acid | Lacks cyano group | Anti-inflammatory |
| N-(2-aminophenyl)-4-benzamide | Contains amino group instead | Anticancer properties |
This table illustrates how slight variations in structure can lead to diverse biological activities, emphasizing the importance of molecular design in drug development.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of compounds related to 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide:
- Kinase Inhibition Study : A study reported that a derivative exhibited potent inhibition against JNK3 with an IC50 of 6.5 μM, highlighting its potential as an anti-inflammatory agent.
- Anticancer Activity Assessment : In vitro assays on human cancer cell lines demonstrated that the compound triggered apoptosis via caspase activation pathways, supporting its role as a potential anticancer agent.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
